molecular formula C11H13ClF3N B1461843 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride CAS No. 29813-02-3

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

Cat. No.: B1461843
CAS No.: 29813-02-3
M. Wt: 251.67 g/mol
InChI Key: WUMSZDYCSXVYMA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride emerged as part of broader advancements in organofluorine chemistry during the late 20th and early 21st centuries. While its exact synthesis timeline remains undocumented in public literature, its structural motifs align with methodologies developed for trifluoromethylcyclopropylamine derivatives, which gained prominence due to their applications in medicinal chemistry. The integration of cyclopropane rings and trifluoromethyl groups reflects innovations in stereoselective cyclopropanation techniques, such as copper-catalyzed reactions with trifluorodiazoethane, and thermal decomposition strategies for generating trifluoromethyl-substituted cyclopropanes. These methods, refined between 2010 and 2025, enabled scalable production of structurally complex amines, positioning this compound as a subject of interest in pharmaceutical intermediate synthesis.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic use of fluorine in molecular design. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits critical for optimizing drug bioavailability. Concurrently, the cyclopropane ring imposes structural rigidity, which can improve target binding specificity in bioactive molecules. Such dual functionality aligns with trends in developing protease inhibitors, kinase modulators, and neurotransmitter analogs. For instance, trifluoromethylcyclopropylamines are recognized as bioisosteres for tert-butyl groups, offering improved pharmacokinetic profiles. The compound’s benzyl-substituted cyclopropane core further enables diversification through cross-coupling or functional group interconversion, underscoring its versatility in synthetic workflows.

Classification and Nomenclature

The compound belongs to two overlapping classes:

  • Organofluorine compounds : Characterized by the -CF₃ group attached to an aromatic ring.
  • Cyclopropylamines : Defined by the cyclopropane ring fused to an amine group.

Its systematic IUPAC name, 1-(4-(trifluoromethyl)benzyl)cyclopropan-1-amine hydrochloride , delineates its structure unambiguously:

  • A cyclopropane ring with an amine group at position 1.
  • A benzyl substituent at the same position, bearing a trifluoromethyl group at the para position of the phenyl ring.
  • A hydrochloride salt form, enhancing solubility and stability.

Alternative designations include:

  • CAS Registry Number: 29813-02-3.
  • PubChem CID: 23106138.
  • Enamine Catalog Number: ENA457509269.

Chemical Identification Systems and Registry Parameters

The compound’s identity is codified across major chemical databases, as summarized below:

Parameter Details
Molecular Formula C₁₁H₁₃ClF₃N
Molecular Weight 251.68 g/mol
InChI 1S/C₁₁H₁₂F₃N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H
InChI Key WUMSZDYCSXVYMA-UHFFFAOYSA-N
SMILES Cl.FC(F)(F)C1=CC=C(C=C1)CC2(N)CC2
Melting Point 168–169°C
Purity ≥95% (HPLC)

These identifiers facilitate precise tracking in regulatory, synthetic, and analytical contexts. The hydrochloride salt’s crystalline powder form and RT storage stability further enhance its utility in laboratory settings.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMSZDYCSXVYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29813-02-3
Record name Cyclopropanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29813-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclopropanation Step

The cyclopropane ring is commonly formed by reacting an alkene precursor with a carbene or carbenoid species. Typical methods include:

This step yields cyclopropane intermediates bearing the phenyl ring, which can be further functionalized.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the para position of the phenyl ring can be introduced by:

  • Using commercially available 4-(trifluoromethyl)benzyl halides as electrophilic partners.
  • Trifluoromethylation reactions employing reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (e.g., CF3SO2Na) on suitable aromatic precursors.

The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for biological activity.

Coupling to Form the Benzylated Cyclopropanamine

The key coupling involves nucleophilic substitution where the cyclopropanamine attacks the benzyl halide (bearing the trifluoromethyl group), forming the 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine.

Typical conditions:

  • Solvents: Polar aprotic solvents such as DMF or DMSO.
  • Base: Mild bases like potassium carbonate (K2CO3) to deprotonate the amine.
  • Temperature: Moderate heating (50–80 °C) to facilitate substitution.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt:

  • The free amine is treated with hydrogen chloride gas or anhydrous HCl in ether or ethanol .
  • This step improves aqueous solubility and stability for pharmaceutical applications.

Industrial and Research-Scale Synthesis Considerations

  • Catalysts and reagents are chosen to optimize yield and minimize hazardous byproducts.
  • Purification typically involves recrystallization or chromatographic techniques to achieve ≥95% purity.
  • Environmental factors such as solvent recycling and waste reduction are considered in scale-up.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Purpose Notes
Cyclopropanation Alkene + CH2I2 + Zn-Cu (Simmons–Smith) Form cyclopropane ring High stereoselectivity achievable
Trifluoromethylation CF3I or CF3SO2Na on aromatic precursor Introduce trifluoromethyl group Electron-withdrawing effect
Benzylation (Nucleophilic Substitution) Cyclopropanamine + 4-(CF3)benzyl halide + K2CO3, DMF, 50–80 °C Attach benzyl group to amine Requires controlled temperature
Hydrochloride Salt Formation HCl gas or anhydrous HCl in ether/ethanol Convert free amine to salt Enhances solubility and stability

Research Findings and Notes

  • The cyclopropane ring's strain and rigidity contribute to the compound's unique binding properties in biological systems.
  • The trifluoromethyl group at the para position increases metabolic stability and lipophilicity, improving drug-like properties.
  • Hydrochloride salt formation is crucial for pharmaceutical formulation due to improved aqueous solubility.
  • Alternative synthetic routes reported in related cyclopropylamine derivatives involve multi-step processes with hazardous reagents such as sodium azide or pyridine, which are avoided in optimized methods for this compound to improve safety and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

Antidepressant Activity

Research indicates that compounds with similar structures can exhibit antidepressant-like effects. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Studies have shown that cyclopropane derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. The trifluoromethyl substitution is known to influence the biological activity of compounds by altering their interaction with biological targets. In vitro tests have indicated that cyclopropane derivatives can inhibit cell proliferation in various cancer cell lines .

Pharmacological Insights

The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME). Early findings suggest:

  • Absorption : Enhanced by the trifluoromethyl group.
  • Metabolism : Likely mediated by cytochrome P450 enzymes.
  • Excretion : Primarily renal.

These properties are essential for developing effective dosing regimens and understanding potential drug interactions.

Material Science Applications

In addition to its biological applications, this compound is being explored in material science:

Polymer Synthesis

The unique properties of cyclopropane derivatives make them suitable for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups can impart hydrophobic characteristics to polymers, making them useful in coatings and adhesives .

Nanotechnology

Research into nanostructured materials has highlighted the potential use of this compound in creating functionalized nanoparticles. These nanoparticles can be employed in drug delivery systems, where controlled release and targeted delivery are critical for therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models.
Study BAnticancer ActivityShowed inhibition of tumor growth in breast cancer cell lines.
Study CPolymer DevelopmentDeveloped a new polymer with enhanced mechanical properties using this compound as a monomer.

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other cyclopropane-amine hydrochlorides with varying aromatic substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Properties References
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride -CF₃ at para position C₁₁H₁₃ClF₃N 251.68 High lipophilicity, metabolic stability, potential CNS activity
1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride -OCH₃ at para position C₁₀H₁₄ClNO 199.68 Lower lipophilicity, enhanced solubility in polar solvents
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride -Cl and -CF₃ at para/meta positions C₁₀H₉ClF₃N 235.63 Increased steric bulk, potential halogen-bonding interactions
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride -F and -CH₃ at meta/para positions C₁₀H₁₃ClFN 201.67 Moderate polarity, reduced metabolic stability compared to -CF₃ analogs
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine hydrochloride -OCF₃ at para position C₁₁H₁₂ClF₃NO 277.67 Enhanced electron-withdrawing effects, improved bioavailability

Key Findings from Comparative Analysis

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing properties compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. In contrast, the trifluoromethoxy (-OCF₃) group in the analog (C₁₁H₁₂ClF₃NO) offers similar electron-withdrawing effects but with greater steric hindrance, reducing its metabolic clearance .

Lipophilicity and Solubility :

  • The target compound (logP ~2.8, estimated) is more lipophilic than the methoxy analog (logP ~1.5), favoring blood-brain barrier penetration for CNS applications .
  • The hydrochloride salt form improves aqueous solubility across all analogs, critical for formulation development .

Biological Activity: Trifluoromethyl-substituted cyclopropane amines (e.g., the target compound and its -OCF₃ analog) show higher binding affinity to serotonin and dopamine transporters in preclinical studies compared to non-fluorinated analogs . The chloro-trifluoromethyl derivative (C₁₀H₉ClF₃N) exhibits antimicrobial activity, suggesting halogenation amplifies bioactivity in certain contexts .

Synthetic Utility :

  • The target compound’s cyclopropane ring and trifluoromethyl group make it a versatile intermediate for synthesizing fluorinated pharmaceuticals, as seen in patent applications for kinase inhibitors and antiviral agents .

Biological Activity

1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride, with the CAS number 29813-02-3, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

PropertyValue
Chemical Formula C11H13ClF3N
Molecular Weight 251.68 g/mol
Melting Point 168-169 °C
Appearance Powder
IUPAC Name This compound

The trifluoromethyl group present in the compound significantly influences its biological activity. Studies have shown that trifluoromethylated compounds can enhance pharmacological potency by altering lipophilicity and metabolic stability. For instance, the presence of a -CF3 group has been linked to improved interactions with biological targets, such as enzymes and receptors involved in neurotransmission and cellular signaling pathways .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown potential in inhibiting serotonin reuptake, suggesting antidepressant properties .
  • Anticancer Activity : Some studies have indicated that trifluoromethylated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antidepressant Efficacy : A study conducted on a series of trifluoromethyl-substituted amines demonstrated significant inhibition of serotonin transporters (SERT), leading to increased serotonin levels in synaptic clefts. This suggests a potential application for treating depression and anxiety disorders.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that derivatives of this compound could reduce cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Safety Profile

The safety profile of this compound is crucial for its development as a pharmaceutical agent. The compound is classified with several hazard statements indicating potential risks such as:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 2
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1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

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